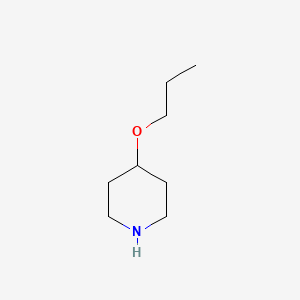

4-丙氧基哌啶

描述

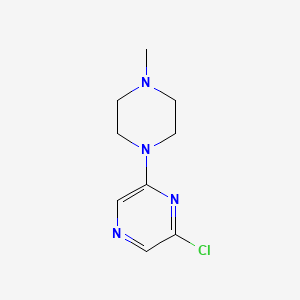

4-Propoxypiperidine is a chemical compound with the CAS Number 903891-77-0 . It is also known as 4-piperidinyl propyl ether hydrochloride . The compound is typically in powder form .

Synthesis Analysis

While specific synthesis methods for 4-Propoxypiperidine were not found in the search results, similar compounds have been synthesized and studied. For instance, double Schiff-base substituted 4-piperidone/cyclohexanone derivatives, like curcumin analogues, have been generated and characterized by 1H NMR, 13C NMR, IR, and elemental analysis .Molecular Structure Analysis

The molecular formula of 4-Propoxypiperidine is C8H17NO . The InChI Code is 1S/C8H17NO.ClH/c1-2-7-10-8-3-5-9-6-4-8;/h8-9H,2-7H2,1H3;1H . The molecular weight is 179.69 .Physical And Chemical Properties Analysis

4-Propoxypiperidine is typically in powder form . It has a molecular weight of 179.69 . .科学研究应用

1. 神经生理效应

4-氨基吡啶(4-AP),一种结构与4-丙氧基哌啶相关的化合物,已被观察到可以改善脱髓鞘神经纤维的冲动传导。这在多发性硬化(MS)治疗的背景下尤为明显。临床研究表明,4-AP在MS患者中引起中枢神经系统功能的客观改善(Diemen et al., 1993)。

2. 神经保护性质

苯丁酸钠(4-PBA),与4-丙氧基哌啶在化学上相似,对脑缺血显示出神经保护作用。它抑制内质网(ER)应激介导的凋亡和炎症,表明在中风治疗中可能有应用(Qi et al., 2004)。

3. 突触增强

4-AP增强了海马区兴奋性和抑制性突触的神经递质释放。这种突触作用对于研究突触传递机制可能是有益的,也可能用于治疗与突触功能障碍相关的疾病(Buckle & Haas, 1982)。

4. 在外周神经损伤中的潜力

经皮途径给予4-AP已被证明可以加速周围神经损伤后的运动功能恢复并改善神经形态。这表明4-丙氧基哌啶类似物在外周神经修复和再生中可能发挥作用(Clark et al., 2019)。

5. 抗疟疾性质

相关化合物,如MMV390048,一种2-氨基吡啶衍生物,对疟疾寄生虫的所有生命周期阶段都显示出有效性。这表明4-丙氧基哌啶类似物在抗疟疾药物开发中具有潜力(Paquet et al., 2017)。

安全和危害

4-Propoxypiperidine may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

4-Propoxypiperidine, also known as Pitolisant, primarily targets the Histamine H3 receptor . The Histamine H3 receptor plays a crucial role in the central nervous system by regulating the synthesis and release of histamine, a neurotransmitter involved in a variety of physiological functions including sleep, appetite, and cognitive function .

Mode of Action

4-Propoxypiperidine acts as an antagonist/inverse agonist at the Histamine H3 receptor . This means it binds to the H3 receptor and blocks its activity, thereby increasing the synthesis and release of histamine . This increased histamine activity enhances communication between neurons in brain regions important for sleep and wakefulness .

Biochemical Pathways

The action of 4-Propoxypiperidine affects several biochemical pathways. It has been observed that it regulates crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These pathways are involved in cell proliferation, survival, and apoptosis, which are key processes in the development and progression of cancer .

Pharmacokinetics

The pharmacokinetics of 4-Propoxypiperidine are suitable for once-daily administration in the morning, with plasma levels of the drug reduced at the end of the day such that its waking effect is minimized at night . Dosage modification is recommended in patients with moderate hepatic impairment and moderate or severe renal impairment .

Result of Action

The molecular and cellular effects of 4-Propoxypiperidine’s action include inhibition of cell migration and cell cycle arrest, which inhibit the survivability of cancer cells . It has been observed to have therapeutic potential against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Action Environment

The action, efficacy, and stability of 4-Propoxypiperidine can be influenced by various environmental factors. While specific studies on 4-Propoxypiperidine are limited, it is known that factors such as diet, lifestyle, and exposure to other drugs or environmental toxins can affect the metabolism and effectiveness of many drugs

属性

IUPAC Name |

4-propoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-7-10-8-3-5-9-6-4-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWMRECKIQVVPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467484 | |

| Record name | 4-propoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88536-11-2 | |

| Record name | 4-Propoxypiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88536-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-propoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

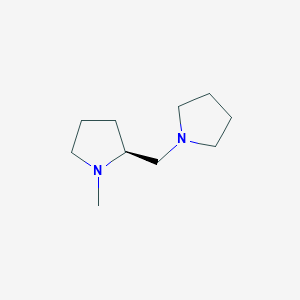

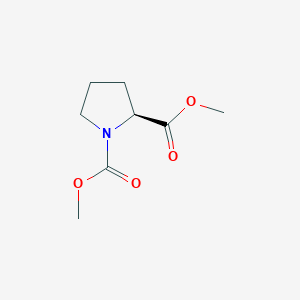

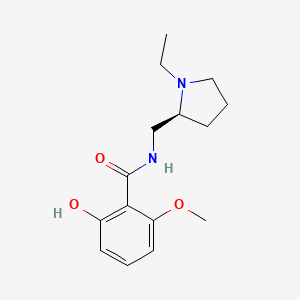

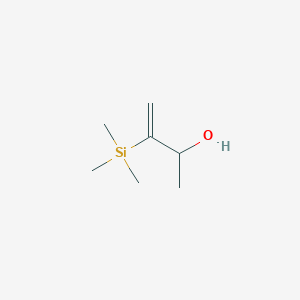

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。